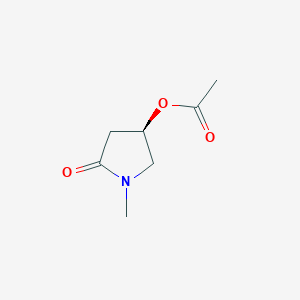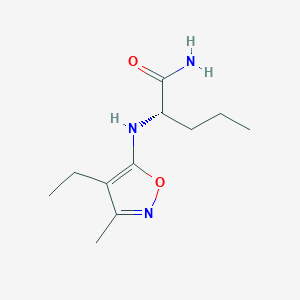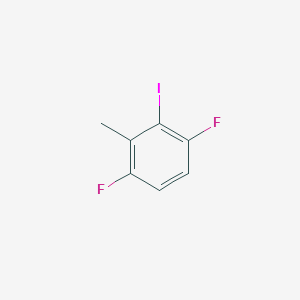
3,6-Difluoro-2-iodotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-2-iodotoluene is an organic compound with the molecular formula C7H5F2I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Difluoro-2-iodotoluene can be synthesized through various methods. One common approach involves the fluorination of 2-iodotoluene using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Difluoro-2-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor: Used for fluorination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Used in oxidation reactions to modify the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted toluenes.
Wissenschaftliche Forschungsanwendungen
3,6-Difluoro-2-iodotoluene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-Difluoro-2-iodotoluene in chemical reactions involves the activation of the iodine atom, which can act as a leaving group in substitution reactions. The presence of fluorine atoms can influence the compound’s reactivity by altering the electron density on the aromatic ring . In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodotoluene: Lacks fluorine atoms, making it less reactive in certain reactions.
3,5-Difluorotoluene: Does not contain an iodine atom, limiting its use in coupling reactions.
4-Fluoro-2-iodotoluene: Similar structure but different fluorine atom positions, leading to different reactivity.
Eigenschaften
Molekularformel |
C7H5F2I |
|---|---|
Molekulargewicht |
254.02 g/mol |
IUPAC-Name |
1,4-difluoro-2-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5F2I/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
InChI-Schlüssel |
CXVIGLRUTXFGIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1I)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
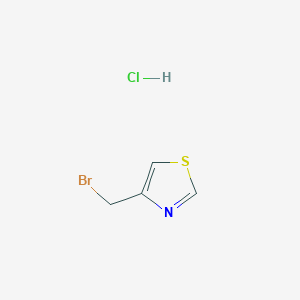

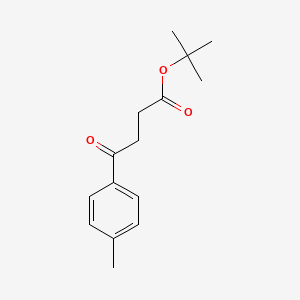
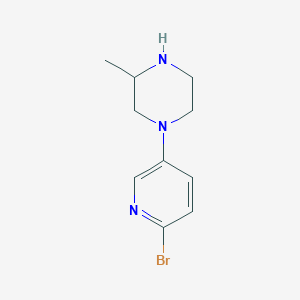

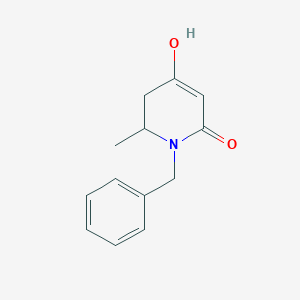
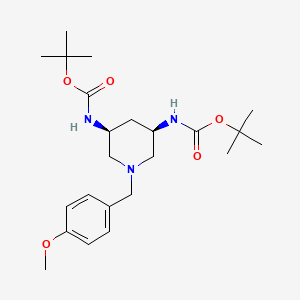
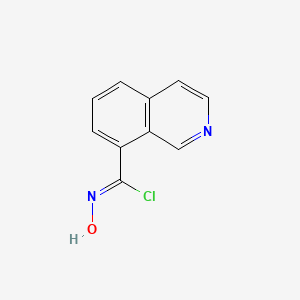
![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
